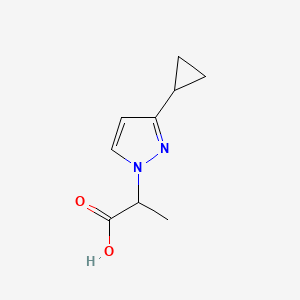![molecular formula C11H15F2NO B2487649 (2,2-Difluoroéthyl)[2-(3-méthoxyphényl)éthyl]amine CAS No. 1245807-48-0](/img/structure/B2487649.png)
(2,2-Difluoroéthyl)[2-(3-méthoxyphényl)éthyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated amine derivatives, including "(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine", often involves regioselective anodic methoxylation of N-(fluoroethyl)amines. This process introduces a methoxy group preferentially adjacent to the fluoromethyl group, leveraging the electronic effects of the fluorine atoms for regioselectivity (Fuchigami & Ichikawa, 1994). Another approach is the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine, demonstrating the versatility of synthetic routes to access such fluorinated amines (Zhao et al., 2020).
Molecular Structure Analysis
The molecular structure of fluorinated amines, including this compound, often exhibits significant influence from the fluorine atoms, affecting electron distribution and molecular geometry. These effects can be analyzed through X-ray diffraction, NMR, and computational methods to understand the compound's stereochemistry and electronic environment. The molecular structure greatly influences its reactivity and interaction with other molecules.
Chemical Reactions and Properties
Fluorinated amines participate in a variety of chemical reactions, exploiting the unique reactivity of the fluorine atom. They are involved in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other groups, and in the formation of carbon-carbon bonds adjacent to fluorine, which is otherwise challenging (Fuchigami & Ichikawa, 1994). The presence of fluorine also affects the compound's acidity and basicity, influencing its behavior in acid-base reactions.
Applications De Recherche Scientifique
- Les chercheurs ont démontré la 2,2-difluoroéthylation électrophile des nucléophiles thiol, amine et alcool en utilisant un réactif d'iode hypervalent. Cette méthode permet d'accéder à une large gamme de nucléophiles 2,2-difluoroéthylés, y compris des médicaments comme le Captopril, la Normorphine et la Méfloquine .
Chimie médicinale et conception de médicaments
Propriétés
IUPAC Name |
2,2-difluoro-N-[2-(3-methoxyphenyl)ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-15-10-4-2-3-9(7-10)5-6-14-8-11(12)13/h2-4,7,11,14H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGBFLFGVSNUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylphenyl)-3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B2487572.png)


![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2487577.png)


![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2487581.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2487582.png)
![N-(2,5-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2487584.png)
![Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate](/img/structure/B2487586.png)
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2487587.png)
![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2487589.png)